2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperazine and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the reaction of 2-chlorobenzothiazole with 4-(pyrimidin-4-yl)piperazine under basic conditions. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a phenyl group instead of a benzothiazole ring.
1-(2-Pyrimidyl)piperazine: Lacks the benzothiazole moiety but shares the piperazine and pyrimidine components.
Uniqueness
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold in drug design and development.
Properties
Molecular Formula |
C15H15N5S |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H15N5S/c1-2-4-13-12(3-1)18-15(21-13)20-9-7-19(8-10-20)14-5-6-16-11-17-14/h1-6,11H,7-10H2 |
InChI Key |
VJOLZIUXYGJHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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